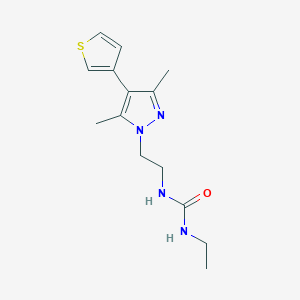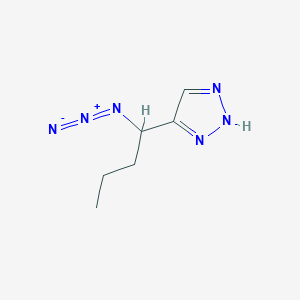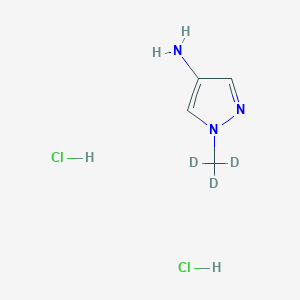
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is a deuterated compound where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution provides improved resolution and reduced interference from proton signals .
準備方法
The preparation of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves several synthetic routes. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which subsequently reacts with acids to form the desired compound . Industrial production methods follow similar steps but are optimized for higher efficiency and lower costs.
化学反応の分析
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl, formyl, and carboxyl groups.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various substituted pyrazoles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is widely used in scientific research, particularly in:
作用機序
The mechanism of action of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves its interaction with molecular targets and pathways. The deuterium substitution enhances its stability and reduces the rate of metabolic degradation, leading to prolonged activity in biological systems . This compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects.
類似化合物との比較
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is unique due to its deuterium substitution, which provides distinct advantages in NMR spectroscopy and drug development. Similar compounds include:
L-Methionine (methyl-D3, 98%): Used as an internal standard in NMR spectroscopy.
Haloxyfop-R-methyl-d3: A stable isotope-labeled compound used in research.
Piperazine, 1-(methyl-d3)-, hydrochloride: Another deuterated compound used in various chemical studies.
These compounds share the common feature of deuterium substitution, but this compound is particularly valued for its applications in NMR spectroscopy and drug development.
特性
IUPAC Name |
1-(trideuteriomethyl)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H/i1D3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFHQCFTJGKPMD-GXXYEPOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

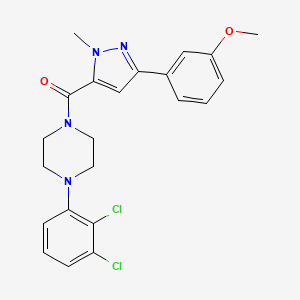
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2800547.png)
![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

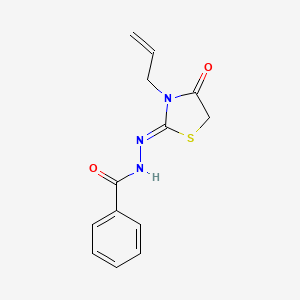
![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)
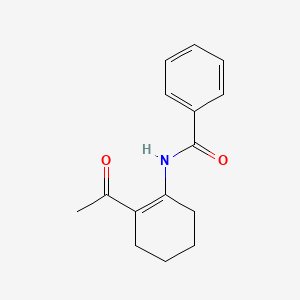
![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2800558.png)

